molecular formula C20H23F2N3O B2777791 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049374-92-6

3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2777791
CAS RN: 1049374-92-6
M. Wt: 359.421
InChI Key: IGTDVWKVEIYUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound with the molecular formula C20H23F2N3O . It has an average mass of 359.413 Da and a monoisotopic mass of 359.180908 Da .

Scientific Research Applications

Anticonvulsant Activity Research on benzamides, including derivatives similar to 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, has demonstrated potential anticonvulsant properties. A study highlighted the synthesis of a series of benzamides, which were evaluated for their efficacy in anticonvulsant activity. Although not directly mentioning the specific compound , this research suggests that structural analogs have been found either equipotent with or more potent than phenytoin in maximal electroshock (MES) and pentylenetetrazol (MET) screens for anticonvulsant activity (Mussoi et al., 1996).

Molecular Aggregation Influenced by Fluorine Another study focusing on the influence of fluorine in molecular aggregation discussed short C–H⋯F interactions involving difluorobenzene groups. It reported on a variety of N-(difluorophenyl)benzamides and their ability to aggregate via intermolecular interactions, highlighting the role of fluorine in facilitating shorter contacts than typically expected. This research indicates the importance of fluorine atoms in the chemical behavior of compounds like 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide and their potential implications in designing molecules with specific aggregation properties (Mocilac et al., 2016).

Antipathogenic Activity Research on thiourea derivatives, which share structural similarities with benzamides, indicated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings could suggest potential pathways for the development of antimicrobial agents using structurally related compounds, pointing towards an application area for 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in antimicrobial and antibiofilm research (Limban et al., 2011).

Synthetic Applications in Polymer Science A study on the chain-growth polycondensation for well-defined aramides, including block copolymer synthesis, reveals the utility of benzamide derivatives in creating polymers with specific characteristics. Although the direct application to 3,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is not mentioned, this research underscores the role such compounds can play in advanced material science, particularly in synthesizing polymers with low polydispersity and defined molecular weights (Yokozawa et al., 2002).

properties

IUPAC Name

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTDVWKVEIYUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

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